2-[4-(prop-2-ynamido)phenyl]acetic acid
Description
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Structure
3D Structure
Properties
CAS No. |
1016865-10-3 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-[4-(prop-2-ynoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H9NO3/c1-2-10(13)12-9-5-3-8(4-6-9)7-11(14)15/h1,3-6H,7H2,(H,12,13)(H,14,15) |
InChI Key |
UERZSBQTBIIUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)NC1=CC=C(C=C1)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Prop 2 Ynamido Phenyl Acetic Acid and Its Structural Analogues
Established Synthetic Routes to 2-[4-(prop-2-ynamido)phenyl]acetic acid
The traditional synthesis of this compound hinges on a multi-step process that begins with the readily available 4-aminophenylacetic acid. The core challenges in this synthesis are the selective functionalization of the amino group in the presence of a carboxylic acid and the subsequent formation of the amide bond.
Strategies for Phenylacetic Acid Core Functionalization
The foundational step in the synthesis of the target compound is the strategic manipulation of the 4-aminophenylacetic acid (4-APAA) backbone. A common and effective strategy involves the protection of the carboxylic acid group to prevent its interference in subsequent reactions targeting the amino group. This is typically achieved by converting the carboxylic acid to an ester, such as a methyl or ethyl ester.
A plausible synthetic pathway would commence with the esterification of 4-APAA. This can be accomplished through classic methods such as Fischer-Speier esterification, which involves refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid like sulfuric acid.
Alternatively, the amino group of 4-APAA can be protected first. For instance, condensation of 4-APAA with phthalic anhydride (B1165640) in refluxing glacial acetic acid yields 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetic acid. catalyticamidation.infonih.gov This protected intermediate can then be activated at the carboxylic acid position, for example, by conversion to an acid chloride using thionyl chloride, before subsequent reactions. catalyticamidation.info
Formation of the Propargyl Amide Linkage
With the phenylacetic acid core appropriately functionalized, the next critical step is the formation of the propargyl amide bond. This can be achieved through several established methods.
One common approach involves the acylation of the free amino group of a protected 4-aminophenylacetic acid ester with a suitable propargylating agent. Propioloyl chloride, formed from the reaction of propiolic acid with an activating agent like oxalyl chloride or thionyl chloride, is a highly reactive acylating agent for this purpose. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Alternatively, direct coupling of the amine with propiolic acid can be achieved using a variety of coupling reagents commonly employed in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the amide bond formation under milder conditions. sigmaaldrich.com
Following the successful formation of the propargyl amide linkage on the esterified phenylacetic acid core, the final step is the deprotection of the ester group to yield the target molecule, this compound. This is typically accomplished by hydrolysis under either acidic or basic conditions. For instance, treatment with an aqueous solution of a base like lithium hydroxide (B78521) or sodium hydroxide, followed by acidic workup, will cleave the ester and afford the desired carboxylic acid.
A summary of a plausible established synthetic route is presented below:
| Step | Reactants | Reagents | Product |
| 1. Esterification | 4-Aminophenylacetic acid, Methanol | H₂SO₄ (catalytic) | Methyl 4-aminophenylacetate |
| 2. Amide Formation | Methyl 4-aminophenylacetate, Propiolic acid | EDC, HOBt | Methyl 2-[4-(prop-2-ynamido)phenyl]acetate |
| 3. Hydrolysis | Methyl 2-[4-(prop-2-ynamido)phenyl]acetate | LiOH, H₂O then H⁺ | This compound |
Novel and Advanced Approaches to this compound Synthesis
In recent years, there has been a significant drive towards the development of more efficient, sustainable, and scalable synthetic methods in organic chemistry. These advancements are applicable to the synthesis of this compound, offering potential improvements over traditional routes.
Catalyst-Mediated and Green Chemistry Pathways
Modern catalytic methods offer greener alternatives to traditional stoichiometric activating reagents for amide bond formation. mdpi.com Boron-based catalysts, for example, have been shown to effectively promote the direct amidation of carboxylic acids with amines, with water being the only byproduct. catalyticamidation.info This approach could potentially allow for the direct coupling of 4-aminophenylacetic acid with propargylamine (B41283), although selectivity between the two functional groups on 4-APAA would need to be carefully controlled.
Titanium(IV) fluoride (B91410) (TiF₄) has also been reported as an efficient catalyst for the direct amidation of carboxylic acids, including N-protected amino acids, with various amines in good to excellent yields. rsc.orgresearchgate.net This method avoids the need for pre-activation of the carboxylic acid, thus reducing waste.
Furthermore, copper-catalyzed oxidative amidation of propiolic acids with amines under an air atmosphere presents another green synthetic strategy. nih.gov This reaction proceeds via a decarboxylative coupling, producing only carbon dioxide as a byproduct. nih.gov This could be a viable route for coupling a protected 4-aminophenylacetic acid derivative with propiolic acid.
Solvent-free synthesis is another tenet of green chemistry. Reactions can be performed by simply triturating the reactants and heating them, sometimes with a catalyst like boric acid, leading to high yields and reduced waste. sigmaaldrich.com
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound could be adapted to a continuous flow process.
For instance, the individual steps of esterification, amidation, and hydrolysis could be performed sequentially in different reactor modules connected in a continuous flow setup. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purities while minimizing reaction times. The use of immobilized catalysts or reagents in packed-bed reactors within a flow system can further simplify purification processes.
Preparation of Structurally Related Analogues and Derivatives of this compound
The synthetic methodologies described for this compound can be readily adapted to prepare a variety of structurally related analogues and derivatives.
By starting with different substituted phenylacetic acids, analogues with various functional groups on the phenyl ring can be synthesized. For example, using 2-(4-amino-3-chlorophenyl)acetic acid would lead to the corresponding 3-chloro-substituted analogue.
The propargyl group can also be modified. Instead of propiolic acid, substituted propiolic acids can be used to introduce different groups at the alkyne terminus. Similarly, different alkynyl amines could be coupled with the phenylacetic acid core.
Furthermore, the acetic acid side chain can be altered. For example, using 3-(4-aminophenyl)propionic acid as the starting material would result in a homologated analogue. The synthesis of various amide derivatives from different substituted phenylacetic acids and amines has been demonstrated using catalysts like TiCp₂Cl₂. cymitquimica.com
The table below showcases some examples of structurally related analogues and the potential starting materials for their synthesis.
| Target Analogue | Phenylacetic Acid Core Analogue | Amine/Acylating Agent Analogue |
| 2-[3-Chloro-4-(prop-2-ynamido)phenyl]acetic acid | 2-(4-Amino-3-chlorophenyl)acetic acid | Propiolic acid |
| 2-[4-(But-2-ynamido)phenyl]acetic acid | 4-Aminophenylacetic acid | But-2-ynoic acid |
| 3-[4-(Prop-2-ynamido)phenyl]propionic acid | 3-(4-Aminophenyl)propionic acid | Propiolic acid |
| 2-[4-(Prop-2-enamido)phenyl]acetic acid | 4-Aminophenylacetic acid | Acryloyl chloride |
The versatility of the synthetic routes allows for the generation of a library of compounds based on the this compound scaffold, enabling structure-activity relationship studies in various research contexts.
Modifications on the Phenylacetic Acid Scaffold
The phenylacetic acid moiety serves as a versatile scaffold that can be modified at various positions on the aromatic ring. A common precursor for the synthesis of the target compound is 4-aminophenylacetic acid, which can be prepared through several established routes.
One prevalent method involves the nitration of phenylacetic acid to yield 4-nitrophenylacetic acid, followed by reduction of the nitro group to an amine. The reduction can be achieved using various reagents, including hydrogen sulfide (B99878) in aqueous ammonia, tin and hydrochloric acid, or catalytic hydrogenation. For instance, the reduction of p-nitrophenylacetic acid using hydrogen sulfide in an ammoniacal solution provides p-aminophenylacetic acid in good yields. orgsyn.org
Alternatively, 4-aminophenylacetic acid can be prepared from benzyl (B1604629) cyanide through nitration to 4-nitrophenylacetonitrile, followed by hydrolysis to 4-nitrophenylacetic acid and subsequent reduction. srce.hr
Once 4-aminophenylacetic acid is obtained, further modifications on the phenylacetic acid scaffold can be envisioned, although the primary focus for the synthesis of the title compound is the acylation of the amino group. However, derivatization of the carboxylic acid group is a common strategy. For example, the carboxylic acid can be converted to its corresponding ester, such as methyl 2-[4-(1,3-dioxoisoindolin-2-yl)]phenylacetate, by reacting the phthaloyl-protected 4-aminophenylacetic acid with methanol. srce.hr
The synthesis of substituted phenylacetic acid derivatives can also be achieved through cross-coupling reactions. For instance, palladium-catalyzed Suzuki coupling reactions between arylboronic acids and alkyl halides have been utilized to construct substituted phenylacetic acid frameworks. orgsyn.org This approach allows for the introduction of a wide range of substituents onto the phenyl ring, offering a pathway to a diverse library of analogues.
A general scheme for the synthesis of the phenylacetic acid precursor is presented below:
Scheme 1: Synthesis of 4-aminophenylacetic acid
| Starting Material | Reagents and Conditions | Product | Reference |
| p-Nitrophenylacetic acid | H₂S, aq. NH₃ | p-Aminophenylacetic acid | orgsyn.org |
| Benzyl cyanide | 1. HNO₃, H₂SO₄ 2. H₂O, heat 3. Reduction | 4-Aminophenylacetic acid | srce.hr |
Diversification of the Propargyl Amide Moiety and Alkyne Position
The formation of the propargyl amide bond is a crucial step in the synthesis of this compound. This is typically achieved by the acylation of 4-aminophenylacetic acid with propiolic acid or an activated derivative thereof.
A direct amidation can be performed by coupling 4-aminophenylacetic acid with propiolic acid using a suitable coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt, HOAt). Boric acid has also been reported as a mild and efficient catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org
Alternatively, propiolic acid can be converted to a more reactive species, such as an acid chloride (propioloyl chloride) or an acid anhydride. The reaction of the activated acylating agent with 4-aminophenylacetic acid, often in the presence of a base to neutralize the generated acid, would yield the desired N-propargyl amide. It is important to protect the carboxylic acid functionality of 4-aminophenylacetic acid, for instance as an ester, prior to the amide coupling to prevent unwanted side reactions. The ester can then be hydrolyzed in a subsequent step to afford the final product.
A plausible synthetic route is outlined below:
Scheme 2: Synthesis of this compound
Diversification of the propargyl amide moiety can be achieved by using substituted propiolic acids in the amide coupling step. For example, using a substituted alkynoic acid would lead to analogues with different groups on the alkyne terminus.
Furthermore, the position of the alkyne can be varied. For instance, using but-3-ynoic acid instead of propiolic acid would result in a homologated analogue, 2-[4-(but-3-ynamido)phenyl]acetic acid.
The synthesis of propargylamines and propargylamides is a well-established field, with numerous methods available for the formation of the C-N bond adjacent to an alkyne. Three-component coupling reactions involving an aldehyde, an amine, and an alkyne (A3 coupling) are a powerful tool for generating propargylamines. organic-chemistry.org While not directly applicable to the synthesis of the title amide, these methods highlight the versatility of propargyl group chemistry.
| Reactant 1 | Reactant 2 | Coupling Method | Product | Reference |
| 4-Aminophenylacetic acid (or its ester) | Propiolic acid | Carbodiimide coupling (e.g., DCC, EDC) | This compound (or its ester) | orgsyn.org (by analogy) |
| 4-Aminophenylacetic acid (or its ester) | Propioloyl chloride | Schotten-Baumann conditions | This compound (or its ester) | General knowledge |
Chemical Reactivity and Functional Group Transformations of 2 4 Prop 2 Ynamido Phenyl Acetic Acid
Alkyne Reactivity of 2-[4-(prop-2-ynamido)phenyl]acetic acid
The terminal alkyne group is a highly versatile functional group that participates in a range of chemical transformations, most notably cycloaddition reactions. These reactions are of significant interest due to their high efficiency and specificity, falling under the umbrella of "click chemistry."
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). For this compound, this reaction provides a straightforward method for conjugation to azide-bearing molecules.
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate. The presence of a stabilizing ligand for the copper(I) ion can enhance the reaction rate and prevent catalyst degradation. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form the triazole ring. This reaction is highly efficient and proceeds under mild conditions, often in aqueous solvents, making it suitable for bioconjugation applications.
Table 1: Typical Reaction Conditions for CuAAC with a Terminal Alkyne
| Parameter | Condition |
| Catalyst | CuSO₄ / Sodium Ascorbate |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |
| Solvent | t-Butanol/Water, DMF, DMSO |
| Temperature | Room Temperature |
| Reactants | Terminal Alkyne, Organic Azide |
This table presents generalized conditions and may vary depending on the specific substrates.
Research has shown that electron-deficient alkynes tend to exhibit higher reactivity in CuAAC reactions. While the alkyne in this compound is not directly conjugated to a strongly electron-withdrawing group, its reactivity is generally sufficient for a wide range of applications.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Chemistry
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) yields the 1,5-disubstituted 1,2,3-triazole regioisomer. This alternative regioselectivity is a key advantage of using ruthenium catalysts, such as [Cp*RuCl] complexes.
The mechanism of RuAAC is distinct from that of CuAAC and is believed to involve the formation of a ruthenacycle intermediate through oxidative coupling. A significant advantage of RuAAC is its ability to tolerate both terminal and internal alkynes, broadening its synthetic utility. The reaction is typically carried out in organic solvents like benzene (B151609), toluene, or DMF.
Table 2: Comparison of CuAAC and RuAAC
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Alkyne Substrate | Terminal alkynes | Terminal and internal alkynes |
| Catalyst Example | Cu(I) salts | [Cp*RuCl(PPh₃)₂] |
| Mechanism | Involves copper acetylide intermediate | Involves ruthenacycle intermediate |
This table provides a comparative overview of the two catalytic systems.
For this compound, employing RuAAC would allow for the synthesis of 1,5-linked triazole conjugates, providing access to a different chemical space compared to the 1,4-linked products from CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Conjugates
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click reaction that relies on the high reactivity of a strained cycloalkyne with an azide. This bioorthogonal reaction is particularly useful for applications in living systems where the cytotoxicity of a metal catalyst is a concern.
It is important to note that the terminal alkyne in this compound is not strained and therefore will not directly participate in SPAAC. To utilize this chemistry, the alkyne moiety would first need to be converted into a strained cyclic alkyne, such as a cyclooctyne derivative. The driving force for the reaction is the release of ring strain in the cycloalkyne upon forming the triazole product.
Other Cycloaddition and Transition Metal-Catalyzed Alkyne Transformations
Beyond azide-alkyne cycloadditions, the terminal alkyne of this compound can participate in other valuable transformations.
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction could be used to further functionalize the alkyne terminus of the molecule. A variation of this is the carbonylative Sonogashira coupling, which introduces a carbonyl group between the alkyne and the aryl group to form α,β-alkynyl ketones.
Hydroamination: This reaction involves the addition of an N-H bond across the alkyne's triple bond. It can be catalyzed by various metals or proceed under base-mediated conditions, leading to the formation of enamines or imines. This provides a route to nitrogen-containing derivatives. Anti-Markovnikov hydroamination can also be achieved, leading to different regioisomers.
Carboxylic Acid Reactivity of this compound
The carboxylic acid group of this compound is a key site for conjugation to molecules bearing nucleophilic groups such as amines and alcohols.
Esterification and Amidation for Conjugation
The formation of ester and amide bonds are fundamental transformations for conjugating carboxylic acids. Direct amidation by heating a carboxylic acid and an amine is possible but often requires high temperatures to overcome the formation of a non-reactive ammonium carboxylate salt. Catalytic methods for direct amidation have been developed using catalysts such as NiCl₂ and triarylsilanols.
More commonly, the carboxylic acid is activated to facilitate nucleophilic attack by an alcohol or amine under milder conditions.
Esterification: While not as common for conjugation as amidation, ester bonds can be formed. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acid chloride or by using coupling agents.
Amidation: Amide bond formation is a widely used strategy for bioconjugation due to the stability of the resulting amide linkage. A variety of coupling reagents are available to facilitate this reaction.
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included.
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that form an activated ester with the carboxylic acid. These reagents are often used in solid-phase peptide synthesis and are known for their high efficiency and ability to minimize racemization.
Table 3: Common Coupling Reagents for Amidation
| Reagent Class | Examples | Additive (if common) | Key Features |
| Carbodiimides | DCC, EDC | HOBt | Widely used, cost-effective. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | (Often contains HOBt or HOAt moiety) | High efficiency, low racemization. |
This table summarizes common classes of coupling reagents for amide bond formation.
The choice of coupling agent and reaction conditions depends on the specific substrates being conjugated and the desired purity of the final product. For sensitive biomolecules, water-soluble reagents like EDC are often preferred.
Derivatization to Activated Esters and N-Hydroxysuccinimide (NHS) Esters
The carboxylic acid functionality of this compound can be readily converted into activated esters, which are valuable intermediates for subsequent conjugation reactions, particularly with primary amines. Among the most widely utilized activated esters are N-Hydroxysuccinimide (NHS) esters, prized for their relatively high reactivity towards aminolysis and their ability to form stable amide bonds under mild conditions.
The synthesis of the NHS ester of this compound typically involves a coupling reaction between the parent carboxylic acid and N-Hydroxysuccinimide. This transformation requires the use of a coupling agent to activate the carboxyl group, facilitating nucleophilic attack by the hydroxyl group of NHS. The most common class of coupling agents for this purpose is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The reaction proceeds through an O-acylisourea intermediate, which then reacts with NHS to form the desired activated ester and a urea byproduct. Alternative methods utilizing other coupling reagents or pre-activated forms of NHS have also been developed to streamline the synthesis and improve yields.
Below is a table summarizing common conditions for the formation of NHS esters from carboxylic acids, which are applicable to this compound.
| Coupling Reagent | Co-reagent/Additive | Solvent | Typical Reaction Time | Typical Yield (%) |
| DCC | None | Dichloromethane (DCM), Tetrahydrofuran (THF) | 2-12 hours | 70-90 |
| EDC | None | Dichloromethane (DCM), Dimethylformamide (DMF) | 1-4 hours | 75-95 |
| HBTU | HOBt, DIPEA | Dimethylformamide (DMF) | 30 min - 2 hours | 80-98 |
| TSTU | Triethylamine (B128534) (TEA) | Acetonitrile, DMF | 1-3 hours | 85-95 |
This table presents typical data for NHS ester formation and may vary depending on the specific substrate and reaction conditions.
Amide Bond Stability and Hydrolysis Profiles of this compound Derivatives
The stability of the prop-2-ynamido linkage in derivatives of this compound is a critical parameter, particularly for applications in biological systems or under various chemical processing conditions. Amide bonds are generally robust covalent linkages; however, they are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the electronic nature of the substituents on the amide nitrogen and carbonyl carbon.
For derivatives of this compound, the amide bond is a phenylacetamide derivative. The hydrolysis of phenylacetamides has been studied, and the rates are known to be influenced by the substituents on the phenyl ring. uwi.edu In acidic hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic hydrolysis, the hydroxide (B78521) ion directly attacks the carbonyl carbon.
The electronic nature of the para-substituent on the phenyl ring can influence the rate of hydrolysis. However, in this compound, the substituent is a -CH2COOH group (or its derivative), which is separated from the ring by a methylene (B1212753) group. This spacer mitigates the electronic influence of the carboxyl group on the aromatic ring and, consequently, on the distant amide bond. Therefore, the hydrolysis profile is expected to be similar to that of unsubstituted N-phenylacetamides. The propargyl group on the amide nitrogen is not expected to exert a strong electronic effect on the amide bond's stability.
The table below provides representative data on the hydrolysis of a model phenylacetamide under different pH conditions.
| pH Condition | Temperature (°C) | Half-life (t½) | Hydrolysis Rate Constant (k) |
| 1 (Strongly Acidic) | 80 | ~ 10 hours | ~ 1.9 x 10⁻⁵ s⁻¹ |
| 7 (Neutral) | 80 | Very Long (> 1 year) | Negligible |
| 13 (Strongly Basic) | 80 | ~ 5 hours | ~ 3.8 x 10⁻⁵ s⁻¹ |
This table contains representative data for a model compound, N-phenylacetamide, to illustrate pH-dependent hydrolysis trends. Actual rates for derivatives of this compound may vary.
Aromatic Ring Functionalization of this compound
The benzene ring of this compound is a potential site for further chemical modification through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents already present on the ring: the prop-2-ynamido group (-NHCO-CH≡CH) and the acetic acid group (-CH₂COOH). These substituents are located in a para relationship to each other.
The directing effect of a substituent is determined by its ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects.
Prop-2-ynamido group (-NHCOR): This is an activating group. The nitrogen atom has a lone pair of electrons that can be delocalized into the benzene ring through resonance, increasing the electron density of the ring and making it more nucleophilic. This resonance effect is strongly activating and directs incoming electrophiles to the ortho and para positions relative to the group. Since the para position is already occupied, it directs substitution to the two ortho positions.
When both an activating and a deactivating group are present on an aromatic ring, the position of electrophilic substitution is primarily dictated by the more powerful activating group. chemistrysteps.com In this case, the prop-2-ynamido group is a much stronger activator than the acetic acid group is a deactivator. Therefore, electrophilic substitution will be directed to the positions ortho to the prop-2-ynamido group (positions 3 and 5 on the ring).
The following table outlines potential electrophilic aromatic substitution reactions and the expected major products for this compound.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-[3-Nitro-4-(prop-2-ynamido)phenyl]acetic acid |
| Halogenation (Bromination) | Br₂, FeBr₃ | 2-[3-Bromo-4-(prop-2-ynamido)phenyl]acetic acid |
| Halogenation (Chlorination) | Cl₂, AlCl₃ | 2-[3-Chloro-4-(prop-2-ynamido)phenyl]acetic acid |
| Sulfonation | Fuming H₂SO₄ | 2-Sulfo-5-(carboxymethyl)benzenaminium propiolate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-[3-Acyl-4-(prop-2-ynamido)phenyl]acetic acid |
Applications of 2 4 Prop 2 Ynamido Phenyl Acetic Acid in Chemical Biology Research
Development of Bio-orthogonal Probes Utilizing 2-[4-(prop-2-ynamido)phenyl]acetic acid
The terminal alkyne group of this compound serves as a "clickable" handle, making it an ideal building block for the synthesis of bio-orthogonal probes. These probes can be used to label and study biomolecules in their native environment without interfering with biological processes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prominent example of a "click chemistry" reaction that allows for the efficient and specific covalent linkage of the alkyne-containing probe to an azide-modified target.
Site-Specific Labeling of Biomolecules (e.g., Proteins, Nucleic Acids, Glycans)
Activity-Based Protein Profiling and Proteomic Applications
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology used to study the active state of enzymes in complex biological systems. ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. This compound can be incorporated as a linker and reporter handle in the design of such probes. The phenylacetic acid portion can be modified to include a reactive "warhead" that targets a specific class of enzymes. Following the covalent modification of the target enzyme, the terminal alkyne allows for the attachment of a reporter tag via click chemistry for subsequent analysis by techniques such as fluorescence gel scanning or mass spectrometry-based proteomics. This approach enables the identification of active enzymes and the screening of enzyme inhibitors.
Exploiting this compound for Molecular Imaging Techniques (non-clinical)
The "clickable" nature of this compound makes it a valuable precursor for the development of molecular imaging agents for non-clinical research. These agents can be used to visualize and track biological processes at the cellular and subcellular level.
Fluorophore Conjugation for Cellular and Subcellular Visualization
By attaching a fluorophore to the alkyne handle of this compound via a click reaction, researchers can create fluorescent probes. If the phenylacetic acid moiety is part of a molecule that targets a specific cellular component, the resulting fluorescent conjugate can be used to visualize that component using fluorescence microscopy. This allows for the real-time tracking of biomolecules and cellular structures, providing dynamic information about their function and behavior.
Radiotracer Precursors for Molecular Imaging Development
In a similar fashion, the alkyne group can be used to attach a radionuclide. This transforms the molecule into a radiotracer precursor. The resulting radiotracer can be used in non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) in animal models. This application is instrumental in preclinical studies for drug development and disease diagnosis, allowing for the visualization of target engagement and biodistribution of a therapeutic agent. The synthesis of such radiotracers would involve the click reaction of the alkyne-containing precursor with an azide-modified chelator for a metallic radionuclide or a radiolabeled prosthetic group.
Conjugation Strategies for Ligand Discovery and Target Identification Based on this compound
The structural features of this compound can be leveraged for the discovery of new ligands and the identification of their biological targets. The phenylacetic acid core can be systematically modified to create a library of diverse compounds. The terminal alkyne serves as a crucial handle for "tagging" these potential ligands.
In a typical target identification workflow, a library of alkyne-modified compounds based on the this compound scaffold would be screened for biological activity. Once an active compound (a "hit") is identified, the alkyne handle can be used to attach an affinity tag (like biotin) via click chemistry. The tagged ligand can then be used as a "bait" to pull down its interacting proteins from a cell lysate. The captured proteins can be subsequently identified by mass spectrometry, thus revealing the molecular target of the active compound. This approach, known as affinity-based protein profiling, is a powerful tool in drug discovery and chemical biology for elucidating the mechanism of action of small molecules.
Below is a table summarizing the potential applications of this compound in chemical biology research.
| Application Area | Specific Use | Key Feature Utilized | Enabling Technology |
| Bio-orthogonal Probes | Site-Specific Labeling of Biomolecules | Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Activity-Based Protein Profiling | Terminal Alkyne and modifiable phenylacetic acid core | Click Chemistry, Mass Spectrometry | |
| Molecular Imaging | Fluorophore Conjugation | Terminal Alkyne | Fluorescence Microscopy |
| Radiotracer Precursors | Terminal Alkyne | PET, SPECT | |
| Ligand Discovery | Conjugation for Target Identification | Terminal Alkyne and diverse scaffold | Affinity-Based Protein Profiling, Mass Spectrometry |
Integration of this compound into Bioconjugate Chemistry for Modular Assembly
The molecular architecture of this compound positions it as a valuable tool in the field of bioconjugate chemistry, particularly for the modular assembly of complex biomolecular structures. This is attributed to its bifunctional nature, possessing a terminal alkyne group and a carboxylic acid moiety, which serve as versatile handles for orthogonal chemical ligations. The phenylacetic acid core provides a defined and rigid scaffold, influencing the spatial presentation of the conjugated partners.
The primary application of the terminal alkyne in this compound is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry". nih.govlumiprobe.com These reactions are lauded for their high efficiency, selectivity, and biocompatibility, proceeding under mild, aqueous conditions. lumiprobe.com This makes them ideal for modifying sensitive biological molecules such as proteins, peptides, and nucleic acids without disrupting their native function. nih.govyoutube.com The alkyne group acts as a bioorthogonal handle, meaning it does not react with the vast majority of functional groups found in biological systems, ensuring that conjugation occurs only with a molecule bearing a complementary azide (B81097) group. nih.govgoogle.com
The carboxylic acid function of this compound offers a secondary point for conjugation, typically through the formation of a stable amide bond with primary amines present on biomolecules, such as the side chains of lysine (B10760008) residues or the N-terminus of proteins. nih.gov This reaction is commonly facilitated by activating the carboxylic acid with carbodiimides (like EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then readily reacts with amines. nih.gov
This dual functionality allows for a modular and sequential approach to constructing bioconjugates. For instance, the carboxylic acid can first be used to attach the phenylacetic acid scaffold to a protein. Subsequently, the terminal alkyne is available for the "click" attachment of a second molecule, which could be a reporter molecule (like a fluorophore), a therapeutic agent, a polyethylene (B3416737) glycol (PEG) chain to improve solubility, or another biomolecule. conju-probe.comnih.gov This modular strategy provides precise control over the composition and architecture of the final bioconjugate.
Detailed research findings have demonstrated the power of using such alkyne-bearing building blocks for creating sophisticated bioconjugates. For example, unnatural amino acids containing terminal alkynes have been genetically incorporated into proteins to serve as handles for bioorthogonal derivatization. nih.gov Similarly, bifunctional linkers with an alkyne and another reactive group are widely used to connect different molecular entities. nih.govlumiprobe.com The principle of using a terminal alkyne for the modular assembly of antibody conjugates has also been demonstrated, allowing for the attachment of two distinct modules to a single linker scaffold. researchgate.net
The table below illustrates the potential modular assembly strategies utilizing the reactive handles of this compound.
| Reactive Handle | Coupling Partner | Linkage Formed | Potential Attached Module |
| Terminal Alkyne | Azide | 1,2,3-Triazole | Fluorescent Dyes, Biotin (B1667282), Peptides, Carbohydrates, PEG Chains |
| Carboxylic Acid | Amine | Amide | Proteins, Peptides, Amino-modified Nucleic Acids, Small Molecule Drugs |
Role of 2 4 Prop 2 Ynamido Phenyl Acetic Acid in Materials Science and Polymer Chemistry
Incorporation of 2-[4-(prop-2-ynamido)phenyl]acetic acid into Polymeric Architectures via Click Chemistry
The terminal alkyne group of this compound is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient, specific, and tolerant of a wide range of functional groups and reaction conditions, making it an ideal tool for polymer synthesis and modification.
One primary application of this compound is in the creation of polymers featuring pendant alkyne groups. These alkyne-functionalized polymers serve as versatile platforms that can be further modified with a vast array of azide-containing molecules to introduce specific functionalities. The synthesis can be approached by first converting the carboxylic acid of this compound into a polymerizable group, such as an ester suitable for ring-opening metathesis polymerization (ROMP) or a styrenic group for radical polymerization.
The resulting monomer can then be polymerized to yield a linear polymer with regularly spaced alkyne side chains. These side chains act as readily accessible points for subsequent "clicking" of molecules, enabling the precise engineering of the polymer's chemical and physical properties.
Table 1: Example of Monomer Synthesis for Alkyne-Functionalized Polymers
| Reactant 1 | Reactant 2 | Resulting Monomer | Polymerization Method |
| This compound | N-Hydroxysuccinimide, Dicyclohexylcarbodiimide (B1669883) | Succinimidyl 2-(4-(prop-2-ynamido)phenyl)acetate | Amide bond formation with amine-containing monomers |
| This compound | 2-Hydroxyethyl methacrylate, DCC/DMAP | 2-((2-(4-(prop-2-ynamido)phenyl)acetoxy)ethyl) methacrylate | Free radical polymerization (e.g., RAFT, ATRP) |
An alternative and powerful strategy is post-polymerization modification. In this approach, a pre-existing polymer containing reactive functional groups (e.g., hydroxyl, amine, or epoxy groups) is reacted with this compound. The carboxylic acid moiety of the molecule forms a covalent bond (typically an ester or amide) with the polymer backbone, thereby introducing the terminal alkyne group.
This method offers the advantage of utilizing well-defined, commercially available polymers and precisely controlling the degree of alkyne functionality by adjusting the reaction stoichiometry. For instance, reacting a poly(glycidyl methacrylate) polymer with this compound results in the opening of the epoxide rings and the covalent attachment of the alkyne-containing molecule. This modified polymer is then ready for subsequent click reactions to attach desired functionalities.
Design of Responsive and Smart Materials Utilizing this compound Derivatives
The true utility of incorporating this compound into polymers lies in the creation of "smart" or responsive materials. These are materials designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific biomolecules.
By clicking azide-functionalized responsive molecules onto the alkyne-bearing polymer backbone, researchers can impart these "smart" behaviors. For example, a thermoresponsive polymer like poly(N-isopropylacrylamide) (PNIPAM) can be synthesized with azide (B81097) end-groups or side-chains. This azide-functionalized PNIPAM can then be clicked onto a polymer scaffold prepared using this compound. The resulting material will exhibit a lower critical solution temperature (LCST), phase separating from water as the temperature is raised above a critical point.
Table 2: Examples of Responsive Moieties for Click Modification
| Stimulus | Azide-Functionalized Moiety | Resulting Property |
| pH | Azido-functionalized amines or carboxylic acids | pH-responsive swelling/shrinking, drug release |
| Temperature | Azide-terminated poly(N-isopropylacrylamide) (PNIPAM) | Thermoresponsive collapse/swelling (LCST behavior) |
| Light | Azido-containing azobenzene (B91143) or spiropyran derivatives | Photo-isomerization leading to changes in polarity or conformation |
| Biomolecule | Azide-modified biotin (B1667282) or specific peptide sequences | Biorecognition and targeted binding |
Surface Modification and Coating Applications with this compound
The dual functionality of this compound makes it an excellent agent for surface modification. The carboxylic acid group can serve as an anchor to immobilize the molecule onto a variety of substrates, including metal oxides (e.g., silica, titania, alumina) and amine-functionalized surfaces.
Once anchored, the molecule presents a surface rich in terminal alkyne groups. This "alkyne-activated" surface can then be used as a platform for covalently attaching other molecules via click chemistry. This technique is highly effective for creating functional coatings with precisely controlled surface chemistry. For instance, a silicon wafer can be functionalized with an aminosilane (B1250345) and subsequently reacted with this compound to create an alkyne-terminated surface. This surface can then be used to immobilize azide-modified biomolecules for biosensor applications or to attach azide-terminated polymers to alter surface wettability and friction.
This method allows for the generation of robust, covalently bound coatings that can be tailored for applications ranging from biocompatible implants and antifouling surfaces to microelectronic patterning and functionalized nanoparticles.
Mechanistic Investigations Involving 2 4 Prop 2 Ynamido Phenyl Acetic Acid
Elucidation of Reaction Mechanisms for Transformations Involving the Alkyne and Carboxylic Acid Moieties
The chemical behavior of 2-[4-(prop-2-ynamido)phenyl]acetic acid is primarily dictated by its terminal alkyne and carboxylic acid functionalities. While direct mechanistic studies on this specific molecule are limited, a wealth of information from related structures allows for the elucidation of its probable reaction pathways.
The terminal alkyne group is a highly versatile handle for chemical synthesis. It is a prime candidate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." In this reaction, the alkyne would readily react with an azide-containing molecule to form a stable triazole linkage. This type of bioorthogonal reaction is invaluable for labeling and tracking molecules in complex biological systems. nih.gov The biosynthesis of similar terminal alkynes in nature often involves enzymatic desaturation of a corresponding alkene, a process catalyzed by diiron-containing enzymes. nih.gov
The reactivity of the propynamide portion of the molecule, often referred to as a "warhead" in the context of covalent inhibitors, is subject to electronic influences. Computational studies on analogous propynamides have demonstrated that their reactivity with nucleophiles, such as the biological thiol glutathione (B108866), can be predicted by calculating the energy of adduct formation. nih.gov This implies that the reactivity of the alkyne in this compound could be fine-tuned by introducing either electron-donating or electron-withdrawing groups onto the phenyl ring.
The carboxylic acid moiety can undergo metabolic activation within a biological system, leading to the formation of a reactive acyl-coenzyme A (CoA) thioester. This has been observed with the parent compound, phenylacetic acid, in studies using rat hepatocytes. nih.gov The resulting activated species can then covalently modify proteins and other biomolecules. nih.gov However, in the case of phenylacetic acid, this covalent binding has been shown to be a reversible process, with the primary metabolic pathway being the formation of a conjugate with the amino acid glycine. nih.gov
Molecular Recognition and Binding Studies of this compound Derivatives (e.g., Enzyme-Ligand Interactions in vitro)
While specific molecular recognition and binding studies for this compound are not extensively documented, its structural features suggest a potential for interaction with biological targets. The phenylacetic acid framework is a well-established pharmacophore found in a number of therapeutic agents. wikipedia.org
The propynamide group is a known reactive functional group, or "warhead," utilized in the design of covalent inhibitors. These inhibitors form a stable, irreversible bond with their target protein, which can lead to enhanced potency and a longer duration of action. For instance, compounds containing a propargylamine (B41283) group have been effectively developed as inhibitors of histone deacetylases (HDACs). nih.gov To understand the basis of their affinity and selectivity, docking studies of these inhibitors within the crystal structures of HDACs have been conducted. nih.gov It is plausible that derivatives of this compound could be engineered as covalent enzyme inhibitors, with the alkyne moiety serving as the electrophile that reacts with a nucleophilic amino acid residue in the enzyme's active site.
The carboxylic acid group is also a key player in molecular recognition. It can form strong ionic bonds with positively charged residues like lysine (B10760008) and arginine, and it can also participate in hydrogen bonding networks within a protein's binding pocket. The precise three-dimensional arrangement of these functional groups would ultimately determine the binding affinity and selectivity of any derivative for a given biological target.
Structure-Activity Relationship (SAR) Studies for Molecular Functionality (e.g., affinity to a specific target, not clinical effect)
There are no direct structure-activity relationship (SAR) studies available for this compound in the scientific literature. Nevertheless, the principles of SAR, which correlate a molecule's chemical structure with its biological activity, can be applied based on research on similar compounds. wikipedia.orggardp.org
For the propynamide functional group, studies on related covalent inhibitors have shown that the reactivity of the alkyne can be systematically adjusted. Research on the reactivity of various propynamides with glutathione has revealed a clear correlation between the electronic nature of the substituents and the reaction rate. nih.gov This indicates that for derivatives of this compound, the affinity for a specific target could be modulated by altering the electronic properties of the phenyl ring.
| Derivative | Substituent on Phenyl Ring | Predicted Relative Reactivity |
|---|---|---|
| 1 | 4-Trifluoromethyl | High |
| 2 | 4-Nitro | High |
| 3 | 4-Methyl | Moderate |
| 4 | 4-Methoxy | Low |
| 5 | 4-Amino | Low |
With respect to the phenylacetic acid portion, SAR studies on a variety of enzyme inhibitors have demonstrated that both the aromatic ring and the acetic acid side chain are crucial for biological activity. For example, in the development of inhibitors for certain enzymes, modifications to the substituents on the phenyl ring have resulted in significant variations in binding affinity.
A hypothetical SAR investigation of derivatives of this compound would involve the methodical modification of its various structural components to enhance its functionality for a particular molecular target.
| Modification Site | Potential Modifications | Expected Impact on Functionality |
|---|---|---|
| Alkyne Terminus | Replacement of H with halogens, alkyl groups | Modulation of steric and electronic properties affecting covalent bond formation |
| Phenyl Ring | Introduction of various substituents (e.g., -Cl, -F, -CH3, -OCH3) at different positions | Alteration of electronic properties, hydrophobicity, and steric fit within a binding pocket |
| Carboxylic Acid | Esterification, amidation | Change in charge and hydrogen bonding capacity, affecting interactions with the target |
Such a systematic approach would be fundamental to the development of derivatives of this compound with customized affinity and selectivity for a desired biological target.
Computational and Theoretical Studies of 2 4 Prop 2 Ynamido Phenyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-[4-(prop-2-ynamido)phenyl]acetic acid. These methods provide insights into the molecule's geometry, orbital energies, and charge distribution.
Molecular Geometry and Electronic Properties: The first step in a computational study is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. For a related compound, 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO gap was found to be significant, indicating charge transfer within the molecule. nih.gov Similar calculations for this compound would reveal how the propargyl group influences its electronic properties.
Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the electron density around the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the carboxylic acid and amide groups, as well as the terminal alkyne proton, would likely be identified as regions of negative potential, susceptible to electrophilic attack.
Natural Bond Orbital (NBO) analysis can further detail the intramolecular charge transfer and delocalization of electron density, explaining the stability arising from hyperconjugative interactions.
Predicted Collision Cross Section: Public databases like PubChem provide computationally predicted data. For this compound, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, are available. These values are crucial for ion mobility-mass spectrometry studies. uni.lu
Table 1: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 204.06552 | 147.9 |
| [M+Na]⁺ | 226.04746 | 156.7 |
| [M-H]⁻ | 202.05096 | 148.8 |
| [M+NH₄]⁺ | 221.09206 | 163.6 |
| [M+K]⁺ | 242.02140 | 153.0 |
| [M+H-H₂O]⁺ | 186.05550 | 135.9 |
| [M+HCOO]⁻ | 248.05644 | 164.6 |
| [M+CH₃COO]⁻ | 262.07209 | 192.4 |
Data sourced from PubChem. uni.lu
Molecular Docking and Dynamics Simulations with this compound and its Conjugates
Molecular docking and dynamics simulations are powerful tools for predicting how a ligand like this compound might interact with a biological target, such as a protein or enzyme.
Molecular Docking: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling numerous possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. nih.gov
While specific docking studies on this compound are not readily found, research on other phenylacetic acid derivatives provides a framework for how it might behave. For example, docking studies of phenylacetic acid derivatives with targets like Pim kinase and urease have shown that these molecules primarily interact through polar interactions, including hydrogen bonds and pi-stacking. jspae.comresearchgate.net Given its structure, this compound would be expected to form hydrogen bonds via its carboxylic acid and amide groups, while the phenyl ring could engage in pi-pi or cation-pi interactions with aromatic residues in a protein's active site. The terminal alkyne group offers a unique, rigid interaction point that could be exploited for covalent or non-covalent targeting.
Table 2: Illustrative Docking Scores of Phenylacetic Acid Derivatives with Various Protein Targets
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| 3-chloro-PAA | DNA | -7.809 | Polar interactions researchgate.net |
| 2-propyl-PAA | Pim kinase | -6.577 | Hydrogen-bond acceptor, hydrogen-pi interactions jspae.com |
| 4-propyl-PAA | Urease | -8.5250 | Hydrogen acceptor interactions jspae.comresearchgate.net |
| 2-Nitro-PAA | Urease | -6.2316 | Interactions with oxygen and benzene (B151609) ring jspae.comresearchgate.net |
This table is illustrative and based on derivatives of phenylacetic acid to demonstrate the application of molecular docking.
Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. plos.org MD simulations provide a more realistic representation of the biological environment by considering the movement of atoms and solvent molecules.
For a conjugate of this compound, an MD simulation would reveal the flexibility of the linker and the stability of the interactions within the binding pocket. Key parameters analyzed during an MD simulation include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time to quantify binding stability. plos.org Such simulations would be crucial in validating the docking poses and understanding the energetic contributions of different parts of the molecule to the binding affinity.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods can also predict spectroscopic data, which is invaluable for compound characterization and for understanding its chemical behavior.
Prediction of Spectroscopic Properties: DFT calculations can be used to predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. Theoretical calculations of the vibrational frequencies of related molecules, such as 3-(4-Methoxybenzoyl) propionic acid, have shown good agreement with experimental data after appropriate scaling. iosrjournals.org For this compound, such calculations would predict the characteristic vibrational modes, including the C≡C and C=O stretching frequencies, and the N-H bending modes.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data for structural verification. rsc.orgbmrb.iochemicalbook.com Theoretical NMR predictions for the parent phenylacetic acid are well-established. bmrb.iochemicalbook.comhmdb.ca For the title compound, these calculations would help in assigning the signals of the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, and the unique signals of the propargyl group.
Prediction of Reaction Pathways: Theoretical calculations can map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies. For this compound, this could be applied to understand its stability, potential degradation pathways, or its reactivity in synthetic modifications. For example, the reactivity of the terminal alkyne in reactions like "click" chemistry or its susceptibility to nucleophilic addition could be theoretically modeled to guide synthetic efforts.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-(4-Cyanophenylamino) acetic acid |
| Phenylacetic acid |
| 3-chloro-phenylacetic acid |
| 2-propyl-phenylacetic acid |
| 4-propyl-phenylacetic acid |
| 2-Nitro-phenylacetic acid |
Emerging Research Directions and Future Perspectives for 2 4 Prop 2 Ynamido Phenyl Acetic Acid
Integration with Advanced Synthetic Methodologies (e.g., Photoredox, Electrochemistry)
The terminal alkyne and the phenylacetic acid core of 2-[4-(prop-2-ynamido)phenyl]acetic acid are amenable to a variety of modern synthetic transformations, including those driven by photoredox catalysis and electrochemistry. These methods offer mild and highly selective ways to further functionalize the molecule, paving the way for the creation of novel derivatives with tailored properties.
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. sigmaaldrich.commdpi.com The terminal alkyne in this compound is a prime substrate for photoredox-mediated reactions. For instance, researchers have demonstrated the photoredox-catalyzed acylation of heteroarenes using terminal alkynes, a process that proceeds via the generation of acyl radicals. nih.gov This suggests that this compound could be used as a precursor to generate more complex acyl derivatives. Furthermore, dual gold/photoredox catalytic systems have been employed for the C(sp)–H arylation of terminal alkynes with diazonium salts, offering a mild, base-free route to synthesize diversely functionalized arylalkynes. rsc.org Other photoredox-catalyzed reactions involving terminal alkynes include multicomponent α-sulfonylation, thioformylation, and reductive hydrobenzylation, highlighting the vast potential for creating structurally diverse molecules from this starting material. acs.orgacs.orgrsc.org The application of these methods could be particularly relevant for the late-stage functionalization of peptides and other biomolecules. digitellinc.comresearchgate.netnih.gov
Electrochemistry:
Electrochemical methods provide another green and efficient avenue for the functionalization of molecules like this compound. The phenylacetic acid moiety, in particular, can be a target for electrochemical transformations. While specific studies on the electrochemistry of this compound are not yet available, research on related phenylacetic acid derivatives has shown the potential for various reactions. For example, electrochemical oxidation can be employed to initiate decarboxylative coupling reactions. acs.org The integration of electrochemical methods could lead to novel synthetic pathways for modifying the core structure of the molecule, offering alternatives to traditional chemical reagents.
| Advanced Synthetic Methodology | Potential Transformation on this compound | Illustrative Examples from Related Compounds |
| Photoredox Catalysis | Acylation, Arylation, Sulfonylation, Thioformylation of the alkyne | Acylation of heteroarenes with phenylacetylenes nih.gov, Arylation of terminal alkynes with diazonium salts rsc.org |
| Electrochemistry | Decarboxylative coupling of the phenylacetic acid moiety | Oxidative decarboxylative coupling of phenylacetic acid derivatives acs.org |
Novel Applications in Interdisciplinary Sciences Beyond Current Scope
The bifunctional nature of this compound, possessing both a biologically relevant phenylacetic acid group and a chemically addressable alkyne, makes it an ideal candidate for a range of applications in interdisciplinary fields, particularly in chemical biology and materials science.
Chemical Biology and Bioconjugation:
The terminal alkyne serves as a "clickable" handle, allowing for its efficient and specific reaction with azide-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govthermofisher.com This bioorthogonal reaction is widely used for labeling and detecting biomolecules in complex biological systems. nih.gov The propargyl amide moiety has been recognized for its utility in chemical biology, including its use in activity-based probes and as an irreversible inhibitor of certain enzymes. researchgate.net Therefore, this compound could be employed as a probe to metabolically label cells or to be conjugated to proteins, peptides, or other biomolecules. lumiprobe.comnih.govnih.gov This would enable researchers to track the distribution and interactions of the phenylacetic acid scaffold within a biological context. For instance, it could be used to create bifunctional drug conjugates by linking it to another bioactive molecule. nih.gov
Materials Science:
In materials science, terminal alkynes are valuable building blocks for the synthesis of functional polymers and materials. The ability of this compound to undergo polymerization or to be grafted onto surfaces via its alkyne group could be exploited to create novel materials with tailored properties. For example, it could be incorporated into polymers to introduce a phenylacetic acid-related functionality, which is known to have applications in drug delivery and as a precursor for various pharmaceuticals. wikipedia.org The molecule could also be used to functionalize nanoparticles for imaging or therapeutic applications. biopal.com
| Interdisciplinary Field | Potential Application of this compound | Key Enabling Feature |
| Chemical Biology | Metabolic labeling, bioconjugation to proteins and peptides, development of activity-based probes. nih.govresearchgate.netnih.gov | The "clickable" terminal alkyne for bioorthogonal ligation. thermofisher.com |
| Materials Science | Synthesis of functional polymers, surface modification, functionalization of nanoparticles. biopal.com | The versatile reactivity of the terminal alkyne and the properties of the phenylacetic acid core. |
Challenges and Opportunities in the Academic Research Landscape of this compound
While the potential of this compound is significant, several challenges and opportunities exist in its academic research landscape.
Challenges:
A primary challenge is the current lack of dedicated research on this specific molecule. Most of the projected applications are based on the known reactivity of its constituent functional groups rather than on direct experimental evidence. Therefore, a significant amount of foundational research is required to fully characterize its chemical and biological properties. Another challenge lies in developing selective and efficient synthetic routes to modify one functional group without affecting the other, for instance, functionalizing the carboxylic acid without altering the terminal alkyne.
Opportunities:
The challenges also present significant opportunities for researchers. The synthesis and characterization of novel derivatives of this compound is a fertile area for discovery. Investigating its biological activity, including its potential as an enzyme inhibitor or as a building block for new therapeutics, could lead to important breakthroughs. nih.gov The exploration of its utility in "click" chemistry-based applications, from drug discovery to materials science, is another promising avenue. Furthermore, the development of new catalytic methods that are specifically tailored for the selective functionalization of this molecule would be a valuable contribution to the field of organic synthesis. sci-hub.senih.gov The unique combination of a phenylacetic acid moiety, known for its diverse biological activities, and a versatile alkyne handle makes this compound a compelling target for future research endeavors. wikipedia.orgnih.gov
Q & A
Q. What are the recommended synthetic routes for 2-[4-(prop-2-ynamido)phenyl]acetic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves coupling a propiolic acid derivative with a phenylacetic acid precursor. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid group for reaction with propargylamine derivatives .
- Temperature control : Maintain reactions at 0–25°C to minimize side reactions (e.g., alkyne oligomerization).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization. Confirm purity via HPLC (>95%) and NMR (e.g., characteristic alkyne proton signal at ~2.5 ppm) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the prop-2-ynamido group (e.g., acetylenic protons and carbons) and phenylacetic acid backbone .
- Infrared (IR) Spectroscopy : Detect characteristic peaks for amide C=O (~1650 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching C₁₁H₁₀N₂O₃) .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Engineering controls : Use fume hoods for synthesis steps involving volatile reagents.
- First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?
- Methodological Answer :
- Comparative solubility assays : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy or gravimetric analysis.
- Purity verification : Ensure batch-to-batch consistency via HPLC to rule out impurities affecting solubility .
- Theoretical modeling : Apply Hansen solubility parameters to predict solvent compatibility based on functional groups (amide, alkyne) .
Q. What strategies are effective for stabilizing the alkyne moiety during long-term storage?
- Methodological Answer :
- Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
- Low-temperature storage : Keep at –20°C in amber vials to reduce thermal degradation.
- Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress alkyne polymerization .
Q. How does the prop-2-ynamido group influence the compound’s reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via HPLC to compare cycloaddition rates with non-ynamido analogs.
- Catalyst optimization : Screen Cu(I) sources (e.g., CuBr vs. CuSO₄/sodium ascorbate) to enhance regioselectivity for 1,4-triazole formation .
- Computational analysis : Use DFT calculations to model transition states and predict electronic effects of the phenylacetic acid backbone .
Q. What in silico approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 (relevant for anti-inflammatory studies) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding via the amide group) .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, BBB permeability) using SwissADME or ADMETlab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
